

An In-depth Technical Guide to the Ring Expansion of Cyclohexanone to Cycloheptanone

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Compound of Interest

Compound Name: Cycloheptanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the one-carbon ring expansion of cyclohexanone to produce **cycloheptanone**, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key reactions.

Introduction

The transformation of a six-membered carbocycle to a seven-membered ring is a synthetically important process, enabling access to a variety of complex molecular architectures.

Cycloheptanone, in particular, serves as a crucial building block for various pharmaceutical agents, including spasmolytics and vasodilators.^[1] This guide focuses on two principal methods for the direct conversion of cyclohexanone to **cycloheptanone**: the diazomethane-mediated ring expansion and the Tiffeneau-Demjanov rearrangement. Additionally, the related Baeyer-Villiger oxidation, which yields a lactone, is discussed to provide a comprehensive understanding of cyclohexanone ring expansion reactions.

Diazomethane-Mediated Ring Expansion

The reaction of cyclohexanone with diazomethane is a well-established method for achieving ring expansion to **cycloheptanone**.^{[3][4][5]} The reaction proceeds via a nucleophilic attack of

diazomethane on the carbonyl carbon, followed by the expulsion of nitrogen gas and subsequent rearrangement.[3]

Reaction Mechanism

The mechanism involves the initial attack of the nucleophilic diazomethane on the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate. This intermediate then undergoes a rearrangement with the loss of nitrogen gas to yield the ring-expanded product, **cycloheptanone**. [3][6] A primary carbocation is formed as an unstable intermediate, which drives the ring expansion.[3]

Quantitative Data

Parameter	Value	Reference
Typical Yield	40-42%	[7]
Byproducts	Cyclooctanone, an oxide isomeric with cycloheptanone	[8]
Reaction Medium	Ether	[4]
Notes	The reaction can be influenced by the presence of alcohols, such as methanol.[8]	

Experimental Protocol

Materials:

- Cyclohexanone (redistilled)
- Diazomethane solution in ether (handle with extreme caution, explosive and toxic)[9]
- Dry, distilled ether
- Appropriate reaction vessel with a dropping funnel and a gas outlet

Procedure:

- In a fume hood, behind a blast shield, a solution of cyclohexanone in dry ether is prepared in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
- A solution of diazomethane in ether is added dropwise to the stirred cyclohexanone solution. The addition rate should be controlled to maintain a gentle evolution of nitrogen gas.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen ceases.
- The reaction mixture is then carefully distilled to remove the ether solvent.
- The residue is purified by fractional distillation under reduced pressure to isolate **cycloheptanone**.

Note: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a suitable laboratory setting with all necessary safety precautions in place.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides an alternative and often higher-yielding route to **cycloheptanone** from cyclohexanone.^{[9][10]} This multi-step process involves the conversion of the ketone to a β -amino alcohol, which then undergoes diazotization and rearrangement.^{[5][10]}

Reaction Pathway

The overall transformation from cyclohexanone to **cycloheptanone** via the Tiffeneau-Demjanov rearrangement can be summarized in the following steps:

- **Cyanohydrin Formation:** Cyclohexanone is reacted with a cyanide source (e.g., HCN or TMSCN) to form the corresponding cyanohydrin.
- **Reduction of the Nitrile:** The nitrile group of the cyanohydrin is reduced to a primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH_4), to yield a 1-(aminomethyl)cyclohexanol.
- **Diazotization and Rearrangement:** The resulting β -amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This

unstable intermediate readily loses nitrogen gas, generating a carbocation that undergoes a 1,2-alkyl shift, leading to the ring-expanded **cycloheptanone**.[\[10\]](#)[\[11\]](#)

Quantitative Data

Parameter	Value	Reference
Overall Yield	40-42%	[7]
Ideal Ring Sizes for TDR	5, 6, and 7-membered rings	[10]
Reaction Conditions	Diazotization is typically performed at low temperatures (0-5 °C)	[11]

Experimental Protocol

Step 1 & 2: Synthesis of 1-(aminomethyl)cyclohexanol

A detailed procedure for the synthesis of 1-(aminomethyl)cyclohexanol from cyclohexanone and nitromethane is provided in Organic Syntheses, Coll. Vol. 4, p.221 (1963). This involves the formation of 1-(nitromethyl)cyclohexanol followed by its reduction.

Step 3: Ring Expansion to **Cycloheptanone**

Materials:

- 1-(aminomethyl)cyclohexanol
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl) or Acetic Acid
- Ice
- Ether for extraction
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- A solution of 1-(aminomethyl)cyclohexanol in water is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.
- A solution of sodium nitrite in water is added dropwise to the stirred amino alcohol solution, while maintaining the temperature below 5 °C.
- Simultaneously, a dilute solution of hydrochloric acid or acetic acid is added to keep the reaction mixture acidic.
- After the addition is complete, the mixture is stirred at low temperature for a period of time, and then allowed to warm to room temperature.
- The reaction mixture is extracted with ether.
- The combined ether extracts are washed with a saturated sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.
- The resulting crude **cycloheptanone** is purified by fractional distillation under reduced pressure. The fraction boiling at 80–85°/30 mm is collected, with an expected yield of 40–42%.^[7]

Baeyer-Villiger Oxidation: A Related but Distinct Transformation

It is crucial for researchers to distinguish the aforementioned ring expansions to a ketone from the Baeyer-Villiger oxidation of cyclohexanone. The Baeyer-Villiger oxidation of a cyclic ketone results in the insertion of an oxygen atom into the ring, forming a lactone (a cyclic ester), not a larger cyclic ketone.^{[12][13]}

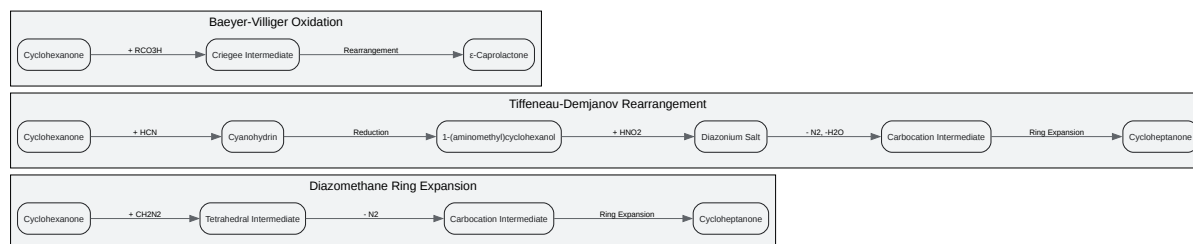
In the case of cyclohexanone, the product of the Baeyer-Villiger oxidation is ϵ -caprolactone.^{[14][15][16][17]} This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a catalyst.^[18] While this is a powerful synthetic transformation, it does not yield **cycloheptanone**.

Mechanism of Baeyer-Villiger Oxidation of Cyclohexanone

The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate.[12] A concerted migration of one of the alkyl groups to the adjacent oxygen atom with the departure of a carboxylic acid leads to the formation of the lactone.[12]

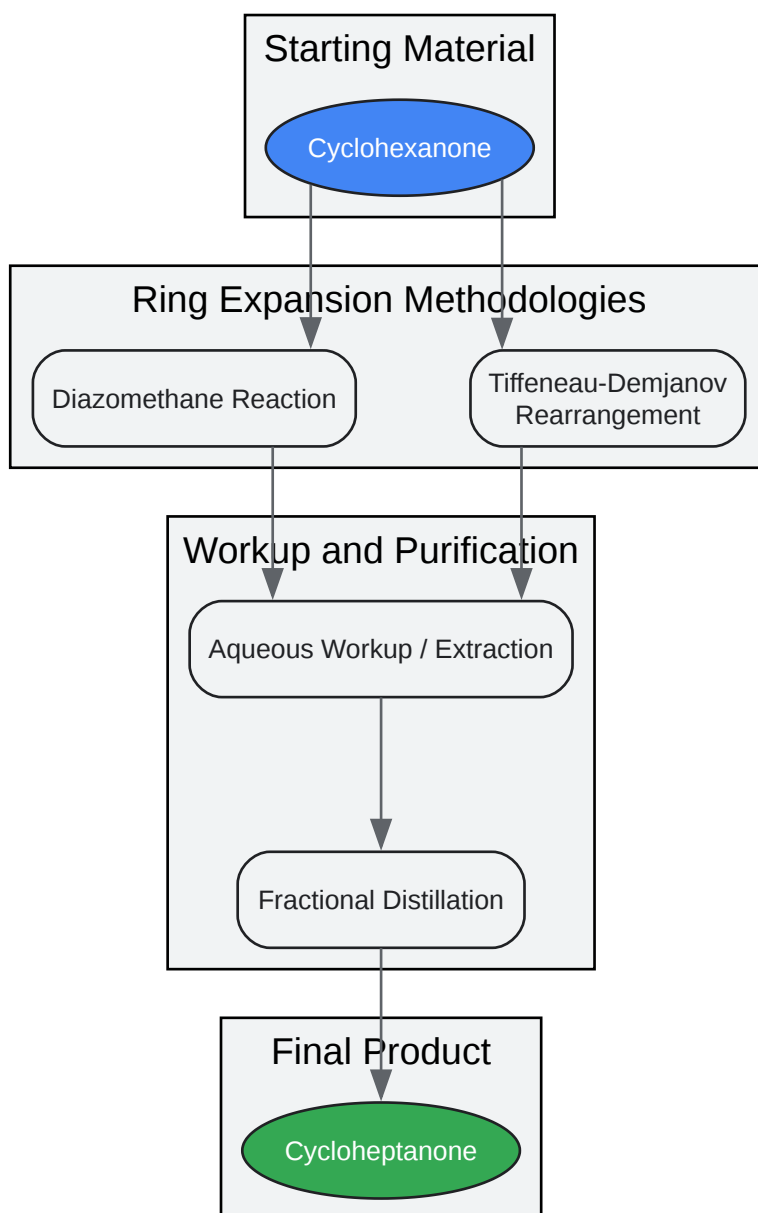
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Reaction mechanisms for the synthesis of **cycloheptanone** and ϵ -caprolactone.



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Caption: General experimental workflow for **cycloheptanone** synthesis.

Conclusion

The ring expansion of cyclohexanone to **cycloheptanone** is a valuable transformation for accessing seven-membered carbocycles essential in medicinal chemistry and organic synthesis. Both the diazomethane-mediated ring expansion and the Tiffeneau-Demjanov rearrangement offer viable pathways to the desired product. The choice of method will depend

on factors such as scale, available reagents, and safety considerations, particularly concerning the handling of diazomethane. It is imperative for researchers to differentiate these methods from the Baeyer-Villiger oxidation, which, while also a ring expansion, yields a lactone rather than a ketone. This guide provides the foundational knowledge and practical protocols to aid scientists in the successful synthesis of **cycloheptanone**.

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